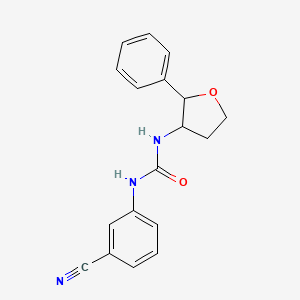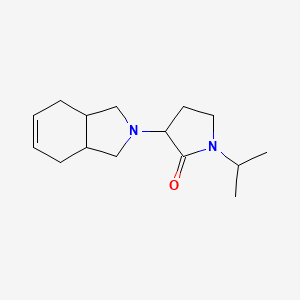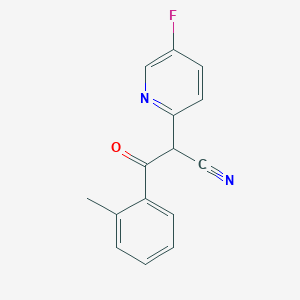![molecular formula C11H16N2O2S B7585303 N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)
N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide, commonly known as "HMPC," is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMPC is a heterocyclic compound that contains a pyrrole ring and a thiolane ring. The compound is synthesized using a multistep process that involves the reaction of several chemical reagents.
作用機序
The mechanism of action of HMPC involves the inhibition of specific enzymes and proteins in the target organism. In cancer cells, HMPC has been shown to inhibit the activity of the enzyme DNA polymerase, which is essential for DNA replication. In viruses, HMPC has been shown to inhibit the activity of the viral polymerase, which is essential for viral replication. In bacteria, HMPC has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HMPC vary depending on the target organism and the specific enzyme or protein that is inhibited. In cancer cells, HMPC has been shown to induce apoptosis, which is programmed cell death. In viruses, HMPC has been shown to prevent viral replication and reduce the viral load. In bacteria, HMPC has been shown to inhibit bacterial growth and replication.
実験室実験の利点と制限
One of the main advantages of using HMPC in lab experiments is its high potency and specificity for the target enzyme or protein. HMPC has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the main limitations of using HMPC in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
将来の方向性
There are several future directions for the research and development of HMPC. One potential direction is the optimization of the synthesis process to reduce the cost and increase the yield of HMPC. Another potential direction is the development of novel derivatives of HMPC with improved potency and specificity for the target enzyme or protein. Additionally, the potential applications of HMPC in material science and agriculture warrant further investigation.
合成法
The synthesis of HMPC involves the reaction of 3-hydroxythiolane with methyl acrylate, followed by the reaction of the resulting compound with methylamine and acetic anhydride. The final step involves the reaction of the resulting compound with 1,2-dibromoethane. The multistep synthesis process has been optimized to achieve high yields of HMPC.
科学的研究の応用
HMPC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HMPC has been shown to have anticancer, antiviral, and antibacterial properties. In agriculture, HMPC has been used as a pesticide and as a growth regulator for plants. In material science, HMPC has been used as a building block for the synthesis of novel materials.
特性
IUPAC Name |
N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-13-5-2-3-9(13)10(14)12-7-11(15)4-6-16-8-11/h2-3,5,15H,4,6-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCGYHCFGLYSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2(CCSC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)
![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)


![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)


![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)
![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)